Ethyl 4-Chloroquinoline-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 4-Chloroquinoline-3-carboxylate and its derivatives has been a subject of study, with various methodologies being developed to improve yield and selectivity. For instance, the synthesis of similar compounds, such as Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, has been achieved using the Gould-Jacobs reaction under microwave assistance, utilizing aluminum metal as a catalyst to achieve high yields (Song Bao-an, 2012).
Molecular Structure Analysis
The molecular structure of Ethyl 4-Chloroquinoline-3-carboxylate and related compounds has been extensively studied. One notable study reports the synthesis and structural analysis of ethyl 4-chloro-7-iodoquinoline-3-carboxylate, providing insights into its conformational and vibrational characteristics. The study utilized infrared spectroscopy and single crystal X-ray diffraction to elucidate the compound's structure (P. Horta et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving Ethyl 4-Chloroquinoline-3-carboxylate often lead to the formation of various quinoline derivatives. For example, the reaction with phosphorus oxychloride has been shown to yield chloro derivatives alongside a marked loss of N-alkyl groups, indicating the compound's reactivity towards halogenation and its potential for further functionalization (I. Ukrainets et al., 2009).
Scientific Research Applications
Application 1: Antibacterial Agents
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Ethyl 4-Chloroquinoline-3-carboxylate is a type of Quinoline-3-carboxylate, which has been studied for its potential as an antibacterial agent . Quinoline heterocycles occur widely among medicinally important natural products and exhibit interesting biological and pharmacological properties .
- Methods of Application or Experimental Procedures : The ethyl-2-chloroquinoline-3-carboxylates were achieved from o-aminobenzophenones in two steps. Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 in good yields .
- Results or Outcomes : All the synthesized compounds were tested for their in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera and found to possess moderate activity .
Application 2: Synthesis of Quinoline-Thiazole Compounds
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Quinoline, a derivative of Ethyl 4-Chloroquinoline-3-carboxylate, is used in the synthesis of Quinoline-Thiazole compounds . These compounds have diverse applications in medicinal chemistry .
- Methods of Application or Experimental Procedures : The specific methods of synthesis may vary depending on the specific Quinoline-Thiazole compound being synthesized .
- Results or Outcomes : The outcomes of these syntheses are new Quinoline-Thiazole compounds that can be tested for various biological activities .
Application 3: Synthesis of 2-chloroquinoline-3-carbaldehyde Derivatives
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : 2-chloroquinoline-3-carbaldehyde, a derivative of Ethyl 4-Chloroquinoline-3-carboxylate, is used in the synthesis of various derivatives . These derivatives have shown antibacterial and antifungal activities .
- Methods of Application or Experimental Procedures : The synthesis involves condensation reactions of 2-chloroquinoline-3-carbaldehyde with various reagents .
- Results or Outcomes : The synthesized derivatives exhibited high antibacterial activity against Escherichia coli, Staphylococcus aureus and Bacillus spizizenii and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis and Curvularia Lunata microorganisms .
Application 4: Synthesis of 4-Quinolone-3-Carboxamides
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Ethyl 4-Chloroquinoline-3-carboxylate is used in the synthesis of 4-Quinolone-3-Carboxamides . These compounds have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential .
- Methods of Application or Experimental Procedures : The specific methods of synthesis may vary depending on the specific 4-Quinolone-3-Carboxamide being synthesized .
- Results or Outcomes : The outcomes of these syntheses are new 4-Quinolone-3-Carboxamide compounds that can be tested for various biological activities .
Application 5: Synthesis of 1-Allyl-6-Chloro-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide Derivatives
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Ethyl 4-Chloroquinoline-3-carboxylate is used in the synthesis of 1-Allyl-6-Chloro-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide derivatives . These derivatives have shown antibacterial and antifungal activities .
- Methods of Application or Experimental Procedures : The synthesis involves condensation reactions of 2-chloro-8-methylquinoline-3-carbaldehyde with various reagents .
- Results or Outcomes : The synthesized derivatives exhibited high antibacterial activity against Escherichia coli, Staphylococcus aureus and Bacillus spizizenii and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis and Curvularia Lunata microorganisms .
Safety And Hazards
Ethyl 4-Chloroquinoline-3-carboxylate can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . In case of contact, wash with plenty of water and seek medical attention if symptoms occur .
properties
IUPAC Name |
ethyl 4-chloroquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXQUAHMZWZXHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296461 | |
Record name | Ethyl 4-Chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-Chloroquinoline-3-carboxylate | |
CAS RN |
13720-94-0 | |
Record name | 13720-94-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 13720-94-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109461 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-Chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-Chloroquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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